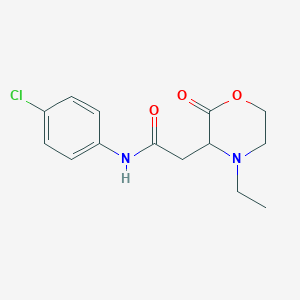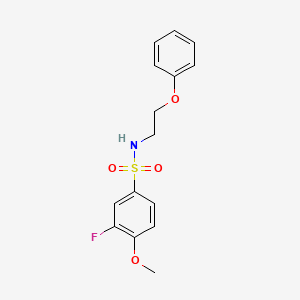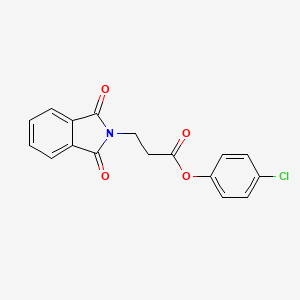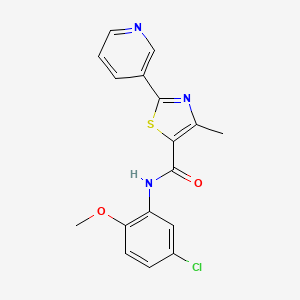![molecular formula C12H12ClN5 B4842444 5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile](/img/structure/B4842444.png)
5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile
Descripción general
Descripción
5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile, also known as CP-154,526, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-based compounds that have been shown to have various pharmacological effects.
Mecanismo De Acción
5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile acts as a selective antagonist of the corticotropin-releasing factor (CRF) receptor type 1. CRF is a neuropeptide that plays a key role in the regulation of the stress response, and dysregulation of the CRF system has been implicated in the development of anxiety and mood disorders. By blocking the CRF receptor, 5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile reduces the release of stress hormones and modulates the activity of brain circuits involved in emotional processing.
Biochemical and physiological effects:
5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce anxiety-like behavior and increase exploratory behavior. It has also been shown to increase social interaction and reduce depressive-like behavior. 5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile has been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of the stress response. It has also been shown to modulate the activity of the amygdala, a brain region involved in emotional processing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile is its specificity for the CRF receptor type 1, which allows for targeted manipulation of the CRF system. However, one limitation is that its effects may be context-dependent, as the CRF system is complex and interacts with other neurotransmitter systems. Additionally, the use of animal models may not fully capture the complexity of human anxiety and mood disorders.
Direcciones Futuras
There are several future directions for research on 5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile. One area of interest is the potential use of 5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile in the treatment of post-traumatic stress disorder (PTSD), as dysregulation of the CRF system has been implicated in the development of PTSD. Another area of interest is the potential use of 5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile in combination with other drugs or therapies, as it may enhance the efficacy of existing treatments. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile and to develop more effective and targeted treatments for anxiety and mood disorders.
Aplicaciones Científicas De Investigación
5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models and has been proposed as a potential treatment for anxiety disorders and depression. 5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
5-[5-(4-chlorophenyl)tetrazol-2-yl]pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5/c13-11-6-4-10(5-7-11)12-15-17-18(16-12)9-3-1-2-8-14/h4-7H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBJHIJPTGBDAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CCCCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]pentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-benzyl-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4842370.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4842373.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4842380.png)

![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4842393.png)
![5-(4-butoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4842399.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4842410.png)
![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4842416.png)


![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842423.png)

![5-(3-methoxyphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B4842440.png)
![6-(4-chlorophenyl)-2-ethyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4842464.png)